molecular formula C11H14N2S B086420 1-Butyl-1H-benzoimidazole-2-thiol CAS No. 67624-27-5

1-Butyl-1H-benzoimidazole-2-thiol

Cat. No.: B086420
CAS No.: 67624-27-5
M. Wt: 206.31 g/mol
InChI Key: OVTQTPRJINYNIY-UHFFFAOYSA-N
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Description

1-Butyl-1H-benzoimidazole-2-thiol is a heterocyclic compound with the molecular formula C11H14N2S It is a derivative of benzimidazole, featuring a butyl group at the nitrogen atom and a thiol group at the second position of the benzimidazole ring

Scientific Research Applications

1-Butyl-1H-benzoimidazole-2-thiol has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic properties.

    Industry: It is used in the production of materials with specific properties, such as corrosion inhibitors and catalysts.

Future Directions

While specific future directions for 1-Butyl-1H-benzoimidazole-2-thiol are not mentioned, benzimidazole derivatives have shown promising therapeutic potential . They are being studied for their anti-inflammatory effects and could be potential targets for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-1H-benzoimidazole-2-thiol can be synthesized through several methods. One common approach involves the cyclization of o-phenylenediamine with butyl isothiocyanate under acidic conditions. The reaction typically proceeds as follows:

    Step 1: o-Phenylenediamine reacts with butyl isothiocyanate in the presence of a strong acid, such as hydrochloric acid, to form the intermediate 1-butyl-2-mercaptobenzimidazole.

    Step 2: The intermediate undergoes cyclization to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-1H-benzoimidazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding benzimidazole derivative.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of thioethers or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Benzimidazole derivatives.

    Substitution: Thioethers, acylated products.

Comparison with Similar Compounds

    1-Methyl-1H-benzoimidazole-2-thiol: Similar structure but with a methyl group instead of a butyl group.

    1-Ethyl-1H-benzoimidazole-2-thiol: Similar structure but with an ethyl group instead of a butyl group.

    1-Propyl-1H-benzoimidazole-2-thiol: Similar structure but with a propyl group instead of a butyl group.

Uniqueness: 1-Butyl-1H-benzoimidazole-2-thiol is unique due to the presence of the butyl group, which can influence its solubility, reactivity, and interaction with other molecules. The length of the butyl chain can affect the compound’s hydrophobicity and its ability to penetrate biological membranes, making it distinct from its shorter-chain analogs.

Properties

IUPAC Name

3-butyl-1H-benzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S/c1-2-3-8-13-10-7-5-4-6-9(10)12-11(13)14/h4-7H,2-3,8H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTQTPRJINYNIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40385282
Record name 1-Butyl-1H-benzoimidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67624-27-5
Record name 1-Butyl-1,3-dihydro-2H-benzimidazole-2-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67624-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butyl-1H-benzoimidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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